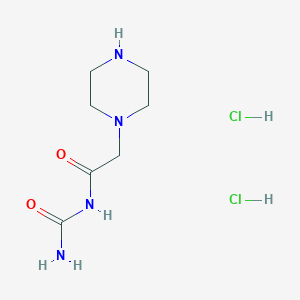

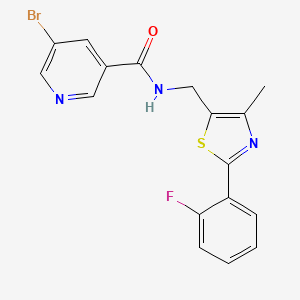

![molecular formula C10H12N2O3 B2372558 4-[(2-氨基羰基乙基)氨基]苯甲酸 CAS No. 1249907-84-3](/img/structure/B2372558.png)

4-[(2-氨基羰基乙基)氨基]苯甲酸

货号 B2372558

CAS 编号:

1249907-84-3

分子量: 208.217

InChI 键: JWHWMKVYKBJSRR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Molecular Structure Analysis

The molecular structure of 4-[(2-Carbamoylethyl)amino]benzoic acid contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 primary amine .科学研究应用

- Researchers study PABA’s involvement in folic acid biosynthesis to understand its impact on health and disease .

- Scientists explore novel antifolate compounds based on PABA derivatives for improved cancer treatment .

- Researchers study PABA-based compounds (e.g., I-BET726) to modulate BET protein function in diseases like cancer and inflammation .

Folic Acid Biosynthesis Substrate

Antifolate Chemotherapy

BET Inhibitors

Pralatrexate (Folate Analog)

PABA as a Molecular Scaffold

PABA in Industrial Applications

安全和危害

The safety data sheet for a similar compound, 4-aminobenzoic acid, indicates that it may form combustible dust concentrations in air. It is advised to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere. It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

属性

IUPAC Name |

4-[(3-amino-3-oxopropyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(13)5-6-12-8-3-1-7(2-4-8)10(14)15/h1-4,12H,5-6H2,(H2,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHWMKVYKBJSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Carbamoylethyl)amino]benzoic acid | |

Synthesis routes and methods

Procedure details

Palladium (II) acetate (0.011 g, 0.05 mmol) was added to(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine (0.027 g, 0.05 mmol) in THF (1 mL) in a reaction vessel evacuated and purged with nitrogen. The resulting catalyst mixture was stirred and under nitrogen at 50 °C for 30 minutes. 04-Dec-2013 10:52:28 AM -0500 LiHMDS (1.194 mL, 1.19 mmol), 3-aminopropanamide, HCl (0.077 g, 0.62 mmol) and 4-bromobenzoic acid (0.1 g, 0.50 mmol) was added to a second reaction vessel and purged with nitrogen. were added at 20 °C. The catalyst solution was added to the reaction mixture and the resulting mixture was stirred at 120 °C for 16 hours. LCMS showed starting material only. Desired product not isolated from this reaction.

Quantity

5e-05 mol

Type

catalyst

Reaction Step Five

Yield

0%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

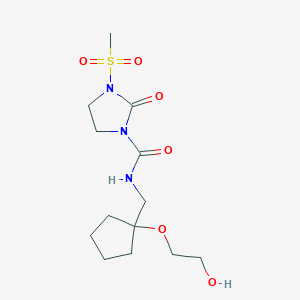

![(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2372477.png)

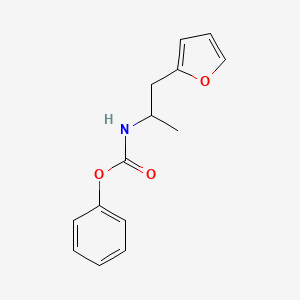

![9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2372479.png)

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2372482.png)

![N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide](/img/structure/B2372485.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)

![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2372490.png)

![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2372496.png)

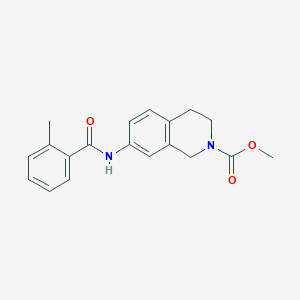

![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)